

MOPS Sodium Salt: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: MOPS sodium salt

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This technical guide provides an in-depth overview of **MOPS sodium salt**, a crucial buffering agent in biochemical and molecular biology research. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, outlines its diverse applications, and furnishes a comprehensive experimental protocol for its use in RNA analysis.

Core Properties of MOPS Sodium Salt

MOPS (3-(N-morpholino)propanesulfonic acid) sodium salt is a zwitterionic buffer that is widely favored for its stability and compatibility with a variety of biological systems. Its properties make it an excellent choice for maintaining a near-neutral pH in many experimental setups.

Property	Value	Citations
CAS Number	71119-22-7	[1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C ₇ H ₁₄ NNaO ₄ S	[1]
Molecular Weight	231.25 g/mol	[2] [3] [4]
Appearance	White powder	[1]
Useful pH Range	6.5 - 7.9	[5] [7] [8] [9]
pKa (at 20-25°C)	7.0 - 7.4	[1] [7]
Solubility in Water	High	[5] [6] [10]

Applications in Research and Drug Development

MOPS sodium salt's utility spans a wide range of applications due to its minimal reactivity and low UV absorbance.[\[8\]](#) It is a "Good's buffer," known for not forming significant complexes with most metal ions, making it a reliable non-coordinating buffer in solutions containing metal ions.[\[8\]](#)[\[9\]](#)

Key applications include:

- **Cell Culture:** It is frequently used as a component in cell culture media to maintain a stable pH, which is critical for the growth and viability of various cell lines, including yeast, bacteria, and mammalian cells.[\[8\]](#)[\[11\]](#) However, it is recommended that concentrations not exceed 20 mM in mammalian cell culture, as higher concentrations may have adverse effects.[\[5\]](#)[\[12\]](#)
- **Nucleic Acid Research:** MOPS buffer is a standard for denaturing RNA electrophoresis, such as in Northern blotting.[\[11\]](#) Its stable pH environment is essential for preventing the degradation of fragile RNA molecules.[\[11\]](#)
- **Protein Research:** It provides a stable environment for protein separation techniques like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).[\[11\]](#) It is also utilized in protein purification through chromatography.[\[8\]](#)[\[13\]](#)

- **Biopharmaceutical Formulations:** MOPS is used in both upstream and downstream biopharmaceutical buffer formulations and is integral to the purification of antibodies, peptides, and other proteins.[\[14\]](#)
- **Other Biochemical Assays:** It is employed in various other applications, including spectrophotometry and the study of electron transfer mechanisms.[\[8\]](#)[\[13\]](#)

Experimental Protocol: Denaturing RNA Agarose Gel Electrophoresis

A primary application of MOPS buffer is in the separation of RNA by size. The following is a detailed protocol for preparing and running a denaturing formaldehyde agarose gel using a MOPS-based buffer.

I. Preparation of 10X MOPS Electrophoresis Buffer

This stock solution is the foundation for the gel and running buffer.

Composition:

- 0.2 M MOPS
- 0.05 M Sodium Acetate
- 0.01 M EDTA
- Adjust pH to 7.0

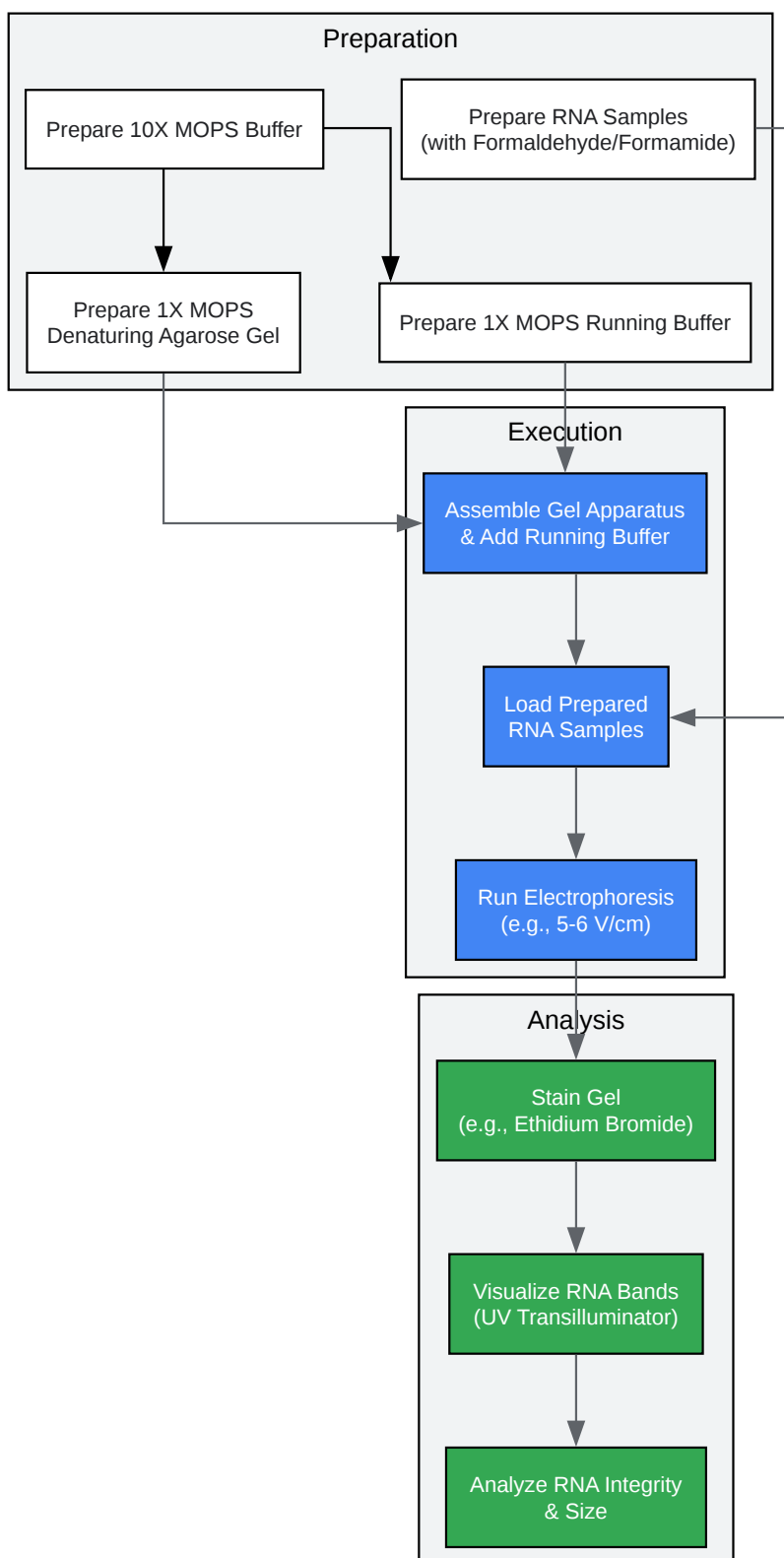
Procedure:

- To prepare 1 liter of 10X MOPS buffer, dissolve 41.85 g of MOPS (free acid) and 4.1 g of sodium acetate (anhydrous) in approximately 800 mL of DEPC-treated, nuclease-free water.
- Add 20 mL of 0.5 M EDTA (pH 8.0) solution.
- Adjust the pH to 7.0 using a sodium hydroxide (NaOH) solution.
- Bring the final volume to 1 liter with DEPC-treated water.

- Sterilize the solution by filtration through a 0.22 μm filter. Autoclaving is not recommended as it can cause the buffer to turn yellow, especially in the presence of glucose.[\[6\]](#)[\[9\]](#)
- Store the buffer at room temperature, protected from light.[\[9\]](#)

II. Workflow for RNA Electrophoresis

The following diagram illustrates the key steps in performing RNA electrophoresis using a MOPS-based buffer system.



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